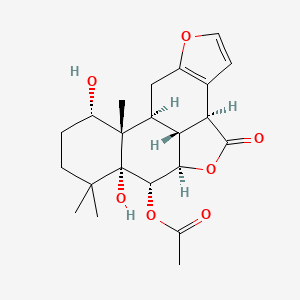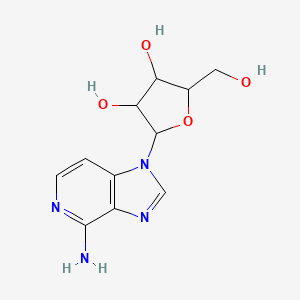
ボンデュセルピンD
概要
説明
Bonducellpin D is a furanoditerpenoid lactone isolated from the seeds of the plant Caesalpinia minax. It has garnered significant attention due to its broad-spectrum inhibition potential against various viruses, including severe acute respiratory syndrome coronavirus and Middle East respiratory syndrome coronavirus . Additionally, Bonducellpin D exhibits moderate anti-cancer activity in vitro .
科学的研究の応用
Bonducellpin D has a wide range of scientific research applications:
作用機序
Target of Action
Bonducellpin D, a furanoditerpenoid lactone isolated from Caesalpinia minax , primarily targets the main protease (Mpro) of SARS-CoV-1 and SARS-CoV-2 . The Mpro is an essential enzyme in coronaviruses, responsible for viral replication and transcription .
Mode of Action
Bonducellpin D exhibits broad-spectrum inhibition potential against SARS-CoV Mpro and MERS-CoV Mpro . It binds to the Mpro with a high affinity, resulting in the inhibition of the protease . The molecular binding is stabilized through hydrogen bonds with Glu166 and Thr190, as well as hydrophobic interactions via eight residues .
Biochemical Pathways
The inhibition of the Mpro by Bonducellpin D disrupts the processing of polyproteins translated from viral RNA . This disruption prevents the virus from replicating and transcribing, thereby inhibiting its lifecycle .
Pharmacokinetics
The compound’s high binding affinity towards the mpro of sars-cov-1 and sars-cov-2 suggests that it may have good bioavailability
Result of Action
The primary result of Bonducellpin D’s action is the inhibition of SARS-CoV-1 and SARS-CoV-2 replication . By inhibiting the Mpro, Bonducellpin D prevents the virus from replicating and transcribing, thereby potentially reducing the severity of the infection . Additionally, Bonducellpin D also exhibits moderate anti-cancer activity in vitro .
生化学分析
Biochemical Properties
Bonducellpin D plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit the main protease (Mpro) of SARS-CoV and MERS-CoV with Ki values of 467.11 nM and 284.86 nM, respectively . The inhibition of these proteases is crucial as they are responsible for viral replication and transcription. Bonducellpin D binds to the active site of these proteases, leading to their inhibition and subsequent disruption of the viral life cycle .
Cellular Effects
Bonducellpin D influences various cellular processes and functions. In cancer cells, it exhibits moderate anti-cancer activity by inducing apoptosis and inhibiting cell proliferation . Additionally, Bonducellpin D affects cell signaling pathways, particularly those involved in viral replication. By inhibiting the main protease of SARS-CoV and MERS-CoV, Bonducellpin D disrupts the viral replication process, thereby reducing viral load and infection .
Molecular Mechanism
The molecular mechanism of Bonducellpin D involves its binding interactions with viral proteases. Bonducellpin D binds to the active site of the main protease of SARS-CoV and MERS-CoV, leading to enzyme inhibition . This binding interaction prevents the protease from processing viral polyproteins, which are essential for viral replication and transcription. Additionally, Bonducellpin D may influence gene expression by modulating signaling pathways involved in viral replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bonducellpin D have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that Bonducellpin D maintains its inhibitory effects on viral proteases for several weeks in vitro
Dosage Effects in Animal Models
The effects of Bonducellpin D vary with different dosages in animal models. At lower doses, Bonducellpin D effectively inhibits viral replication without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . It is crucial to determine the optimal dosage that maximizes the therapeutic effects while minimizing toxicity.
Metabolic Pathways
Bonducellpin D is involved in various metabolic pathways, particularly those related to viral replication. It interacts with enzymes such as the main protease of SARS-CoV and MERS-CoV, inhibiting their activity and disrupting the viral life cycle . Additionally, Bonducellpin D may influence metabolic flux and metabolite levels by modulating signaling pathways involved in viral replication .
Transport and Distribution
Bonducellpin D is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, Bonducellpin D accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on viral proteases .
Subcellular Localization
The subcellular localization of Bonducellpin D is crucial for its activity and function. Bonducellpin D is primarily localized in the cytoplasm and nucleus, where it interacts with viral proteases and inhibits their activity . Additionally, post-translational modifications and targeting signals may direct Bonducellpin D to specific compartments or organelles, enhancing its inhibitory effects on viral replication .
準備方法
Synthetic Routes and Reaction Conditions
Bonducellpin D is typically isolated from the seeds of Caesalpinia minax through a series of extraction and purification processes. The seeds are first dried and ground into a fine powder. The powdered seeds are then subjected to solvent extraction using solvents such as methanol or ethanol. The extract is concentrated under reduced pressure, and the resulting residue is subjected to chromatographic techniques, such as column chromatography, to isolate Bonducellpin D .
Industrial Production Methods
Industrial production of Bonducellpin D involves large-scale extraction from Caesalpinia minax seeds. The process includes solvent extraction, concentration, and purification using advanced chromatographic techniques. The purified compound is then subjected to quality control measures to ensure its purity and potency .
化学反応の分析
Types of Reactions
Bonducellpin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its chemical properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize Bonducellpin D.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation of Bonducellpin D can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
類似化合物との比較
Similar Compounds
Caesalmin B: Another furanoditerpenoid isolated from Caesalpinia minax, known for its antiviral properties.
5,7-Dimethoxyflavanone-4′-O-β-D-glucopyranoside: A flavonoid with antiviral activity against severe acute respiratory syndrome coronavirus.
Uniqueness of Bonducellpin D
Bonducellpin D stands out due to its higher binding affinity to the main protease of severe acute respiratory syndrome coronavirus and Middle East respiratory syndrome coronavirus compared to other similar compounds. This higher binding affinity translates to more effective inhibition of viral replication, making Bonducellpin D a promising candidate for antiviral drug development .
特性
IUPAC Name |
[(1S,8S,11R,12S,13R,17S,18S,19R)-13,17-dihydroxy-14,14,18-trimethyl-9-oxo-4,10-dioxapentacyclo[9.7.1.03,7.08,19.013,18]nonadeca-3(7),5-dien-12-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O7/c1-10(23)28-18-17-16-12(9-13-11(6-8-27-13)15(16)19(25)29-17)21(4)14(24)5-7-20(2,3)22(18,21)26/h6,8,12,14-18,24,26H,5,7,9H2,1-4H3/t12-,14-,15+,16+,17+,18-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKUZWCBCFNRHH-ZCQRYNMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C3C(CC4=C(C3C(=O)O2)C=CO4)C5(C1(C(CCC5O)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2[C@@H]3[C@H](CC4=C([C@H]3C(=O)O2)C=CO4)[C@@]5([C@@]1(C(CC[C@@H]5O)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of Bonducellpin D?
A1: Bonducellpin D, alongside compounds 4 and 8 from the Caesalpinia minax plant, exhibited moderate in vitro anticancer activity against four human cancer cell lines: HepG-2 (liver cancer), K562 (leukemia), HeLa (cervical cancer), and Du145 (prostate cancer) [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Chloro-2-(4,4,4-trideuteriobutyl)-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde](/img/structure/B1150573.png)


